molecular formula C8H9FN2O2 B13014627 Ethyl 5-amino-2-fluoroisonicotinate

Ethyl 5-amino-2-fluoroisonicotinate

Cat. No.: B13014627
M. Wt: 184.17 g/mol
InChI Key: SOGZTGVQUZTQGG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-fluoroisonicotinate is a fluorinated pyridine derivative with an ethyl ester group at the 4-position, an amino group at the 5-position, and a fluorine atom at the 2-position of the isonicotinate ring. Below, we compare these analogs to infer trends relevant to the target compound.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

ethyl 5-amino-2-fluoropyridine-4-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3

InChI Key

SOGZTGVQUZTQGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-fluoroisonicotinate typically involves the esterification of 5-amino-2-fluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-fluoroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-amino-2-fluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-fluoroisonicotinate is not well-documented. its structural features suggest it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the fluorine atom may enhance its binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-Amino-5-(Trifluoromethyl)isonicotinate (CAS 1270542-79-4)

  • Molecular Formula : C₉H₉F₃N₂O₂ (vs. inferred C₈H₉FN₂O₂ for the target compound) .
  • Substituent Differences: Position 2: Amino group (vs. fluorine in the target compound). Position 5: Trifluoromethyl group (vs. amino group in the target compound).
  • Higher molecular weight (242.18 g/mol) compared to the target compound (estimated ~200.17 g/mol) may reduce solubility in polar solvents.

Methyl 5-Amino-2-Fluoroisonicotinate (CAS 1260864-17-2)

  • Molecular Formula : C₇H₇FN₂O₂ (vs. C₈H₉FN₂O₂ for the target compound) .
  • Ester Group : Methyl (vs. ethyl in the target compound).
  • Key Differences :
    • Molecular Weight : 170.14 g/mol (methyl derivative) vs. ~200.17 g/mol (target ethyl derivative). The ethyl group increases hydrophobicity and may alter crystallization behavior.
    • Storage Conditions : The methyl analog requires storage at 2–8°C under inert gas due to sensitivity to light and oxidation . Ethyl esters generally exhibit greater thermal stability, suggesting the target compound may have less stringent storage requirements.
    • Safety Profile : The methyl derivative carries multiple GHS warnings (e.g., P301+P312+P330 for acute toxicity), indicating rigorous handling protocols. Ethyl esters often have milder toxicity profiles, but fluorine substitution could introduce unique hazards .

Comparative Data Table

Property This compound (Inferred) Ethyl 2-Amino-5-(Trifluoromethyl)isonicotinate Mthis compound
Molecular Formula C₈H₉FN₂O₂ C₉H₉F₃N₂O₂ C₇H₇FN₂O₂
Molecular Weight (g/mol) ~200.17 242.18 170.14
Key Substituents 5-Amino, 2-fluoro 2-Amino, 5-trifluoromethyl 5-Amino, 2-fluoro
Ester Group Ethyl Ethyl Methyl
Storage Conditions Likely stable at RT* Not specified 2–8°C, inert gas, dark
Safety Hazards Likely moderate Not specified Acute toxicity, skin/eye irritation

*RT: Room temperature.

Research Findings and Implications

  • Substituent Position Effects: The 5-amino group in both the target compound and methyl analog may enhance hydrogen-bonding capacity, favoring interactions in drug-receptor binding. In contrast, the trifluoromethyl group in prioritizes hydrophobic interactions .
  • Ester Group Impact : Ethyl esters typically confer higher bioavailability than methyl esters due to slower enzymatic hydrolysis, suggesting the target compound may outperform the methyl analog in pharmacokinetic studies .
  • Synthetic Challenges : Introducing fluorine at position 2 (as in the target and methyl analog) likely requires careful regioselective fluorination, whereas trifluoromethylation () may involve costlier reagents like Ruppert-Prakash reagents .

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